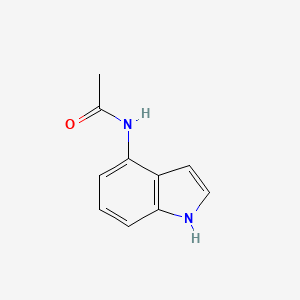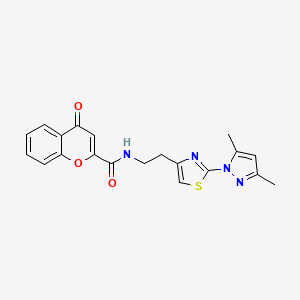![molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7](/img/structure/B2712613.png)
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are key components in many natural and synthetic bioactive compounds . The compound you mentioned seems to be an indole derivative with a chloro-fluoro phenylmethyl group attached.
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole nucleus . The specific structure of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a nucleophilic pyrrole ring and an electrophilic benzene ring . The specific reactions that “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their structure . These properties can include solubility, melting point, boiling point, and stability. The specific properties of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . This means they could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV activity . This could make them valuable in the ongoing fight against HIV and AIDS.
Antioxidant Activity
Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to have antitubercular activity . This could potentially make them useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This means they could potentially be used in the treatment of diabetes.
Mecanismo De Acción
The mechanism of action of indole derivatives can vary widely depending on their structure and the biological target . Some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . The specific mechanism of action of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through biological testing.
Safety and Hazards
Direcciones Futuras
The field of indole derivative research is vast and continually expanding, with new synthetic methods and biological applications being discovered regularly . Future research could focus on developing more efficient synthesis methods, discovering new biological targets, and improving the safety profile of these compounds.
Propiedades
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMMNSXUFDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

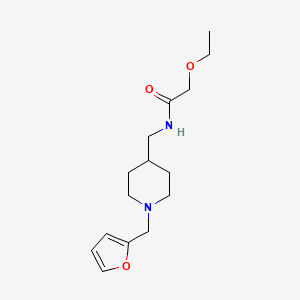
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

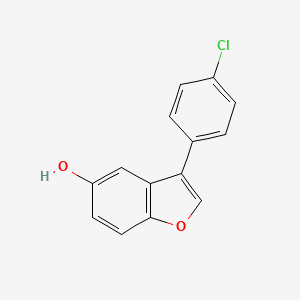
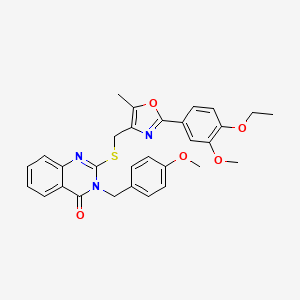

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)
![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

